B1575000 Protein SSX2 (101-111)

Protein SSX2 (101-111)

Cat. No.: B1575000
Attention: For research use only. Not for human or veterinary use.
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Description

Protein SSX2 (synovial sarcoma X breakpoint 2) is a germline-specific protein aberrantly expressed in cancers such as melanoma, hepatocellular carcinoma, and synovial sarcoma . The peptide region spanning residues 101–111 is part of the SSX repression domain (SSX-RD), which shares structural homology with C2H2 zinc finger (ZF) DNA-binding domains . SSX2 antagonizes Polycomb group (PcG) proteins (e.g., BMI1, EZH2), reduces repressive histone marks (H3K27me3), and derepresses pericentromeric satellite DNA transcription . Its oncogenic role involves chromatin remodeling, genomic instability, and senescence induction .

Properties

sequence

FGRLQGISPKI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein SSX2 (101-111)

Origin of Product

United States

Chemical Reactions Analysis

SSX2 and DNA Binding

SSX2 is a DNA-binding protein that binds to double-stranded DNA in a sequence-independent manner . This non-specific binding is consistent with its widespread association with chromatin .

SSX2 and Polycomb Group (PcG) Proteins

SSX2 antagonizes the function of PcG proteins, which are crucial in epigenetic programming of chromatin and regulation of cellular identity . SSX2 has been shown to:

  • Disrupt BMI1 and EZH2 PcG body formation Ectopically expressed SSX2 disintegrates BMI1 and EZH2 nuclear bodies .

  • Derepress PcG target genes SSX2 induces the expression of PcG complex target genes .

  • Reduce H3K27me3 levels SSX2 negatively regulates the levels of H3K27me3, a histone mark associated with PcG .

SSX2 and the SYT-SSX Fusion Protein

The SSX proteins were initially discovered as part of the SYT-SSX fusion oncogene, which plays a crucial role in the development of synovial sarcoma . SYT-SSX modulates chromatin in sarcoma cells and antagonizes PcG repressive function . The SYT-SSX fusion protein co-localizes with PcG nuclear bodies in sarcoma cell lines and derepresses PcG target gene expression .

SSX1 Interactions with Nucleosomes

SSX1, a protein similar to SSX2, is part of the SS18-SSX1 oncoprotein that disturbs chromatin accessibility . Research indicates that SSX1 selectively recognizes H2AK119Ub nucleosomes . The cryo-EM structure of SSX1 bound to H2AK119Ub nucleosomes reveals that SSX1 binds to nucleosomes in a snake-like shape, interacting with the H2A/H2B acidic patch and the histone H3 αN-helix near the nucleosomal DNA entry/exit sites . Specific amino acids within SSX1, such as W164, R167, L168, and R169, are crucial for mediating nucleosome H2A/H2B acidic patch recognition .

SS18-SSX and Chromatin Remodeling

The oncoprotein SS18-SSX, which contains an SSX component, is a hallmark of synovial sarcomas . SS18-SSX can undergo liquid-liquid phase separation (LLPS), which contributes to its oncogenic activity . The QPGY domain of SS18 is intrinsically disordered and plays a decisive role in the LLPS of SS18 or SS18-SSX .

SSX2 Protein-Protein Interactions

Experiments have shown that SSX2 interacts directly with RAB3IP and SSX2IP in vitro . These protein-protein interactions may have significant implications for the mechanisms underlying normal and malignant cellular growth .

G305 Immunogenicity Studies

In a phase 1 clinical trial, the G305 vaccine, containing the NY-ESO-1 protein, was tested for safety and immunogenicity in patients with unresectable metastatic solid tumors expressing NY-ESO-1 . ELISA testing was used to measure humoral immunogenicity, and results showed that a significant number of patients developed antibody responses to NY-ESO-1 . Antibody responses to control proteins, including SSX2, showed no increase over time, indicating that the G305-induced antibody response was specific to NY-ESO-1 .

SNF11/SNF2 heterodimer

Structural and biochemical studies showed that the bindings of human SS18 or oncofusion SS18-SSX1 to BRG1 and yeast SNF11 to SNF2 share a similar assembly mode .

Comparison with Similar Compounds

Structural Comparison with SSX Family Members

SSX2 belongs to the SSX family (SSX1–9), sharing conserved domains:

  • KRAB-like domain: Mediates protein interactions but lacks canonical KAP1 recruitment .
  • SSX-RD (residues 101–188) : Contains lysine-169, critical for DNA binding and chromatin destabilization .

Key Differences :

Feature SSX2 (101–111) SSX1/SSX3/SSX4
DNA Binding Direct via SSX-RD SSX1-RD lacks lysine-169 homolog
Interaction Partners RAB3IP (SSX2-specific) SSX1 binds LHX4
Expression 50% melanomas, 30% HCC SSX1: synovial sarcoma

Functional Comparison with Zinc Finger Proteins

SSX2’s SSX-RD resembles C2H2-ZF transcription factors but differs in mechanism:

Protein Class DNA Binding Mechanism Epigenetic Role
SSX2 (SSX-RD) Non-sequence-specific; oligomerizes to destabilize chromatin Reduces H3K27me3; antagonizes PcG
Canonical C2H2-ZF Sequence-specific; binds major groove Recruits repressors (e.g., KAP1)
HMG Proteins Bends DNA; no zinc coordination Modulates chromatin accessibility

Comparison with KRAB Domain Proteins

While SSX2’s KRAB-like domain shares structural motifs with KRAB-ZF proteins, functional divergence exists:

Feature SSX2 KRAB Domain Canonical KRAB-ZF Proteins
KAP1 Interaction Absent Essential for repression
Chromatin Effects Destabilizes 1q12 PCH Stabilizes heterochromatin
Senescence Role Induces via Mediator complex Not reported

Cancer-Specific Expression vs. Other Antigens

SSX2 is a cancer-testis antigen (CTA) with distinct expression compared to similar proteins:

Protein Normal Tissue Expression Cancer Expression
SSX2 Testis-specific Melanoma (50%), HCC (27.5%)
ADIP Ubiquitous Acute myeloid leukemia (33%)
MAGE-A1 Testis-specific Melanoma, lung cancer

Key Research Findings

  • Chromatin Destabilization : SSX2 binding to 1q12 satellite DNA reduces BMI1/EZH2 occupancy, inducing transcription of satellite II/III repeats .
  • Genomic Instability: SSX2 expression correlates with micronuclei formation and chromatin bridges .
  • Senescence Induction : Requires Mediator complex subunits (MED1, MED4, MED14) .

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